molecular formula C15H17NO3S B2593229 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide CAS No. 1421516-80-4

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide

Cat. No. B2593229
CAS RN: 1421516-80-4
M. Wt: 291.37
InChI Key: RWSMKLDEZCAWKA-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also has a phenoxy group and an acetamide group .


Molecular Structure Analysis

The compound contains several functional groups, including a thiophene ring, a hydroxyl group, and an acetamide group . These groups can participate in various chemical reactions.

Scientific Research Applications

Enzymatic Synthesis and Kinetic Studies

Studies have shown the chemoselective acetylation of aminophenols using immobilized lipase, illustrating the synthesis of intermediates for antimalarial drugs and exploring the kinetics and mechanism behind these reactions (Magadum & Yadav, 2018). This research highlights the importance of enzymatic methods in achieving chemoselectivity and efficiency in synthesizing pharmacologically relevant compounds.

Synthesis and Biological Evaluation

The synthesis and pharmacological assessment of novel acetamide derivatives have been explored for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (Rani, Pal, Hegde, & Hashim, 2016). This study underscores the exploration of acetamide derivatives for therapeutic applications, demonstrating the broad potential for similar compounds in drug discovery.

Antimicrobial and Anticancer Activities

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications shows the versatility of these compounds in addressing resistance to pathogens (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Additionally, the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives indicate the therapeutic potential of such structures in medicine (Rani, Pal, Hegde, & Hashim, 2014).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-13(14-7-4-10-20-14)8-9-16-15(18)11-19-12-5-2-1-3-6-12/h1-7,10,13,17H,8-9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSMKLDEZCAWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide

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